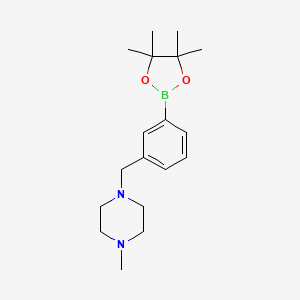

1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine

描述

1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine (CAS: 883738-27-0) is a boronate ester-functionalized piperazine derivative with the molecular formula C₁₈H₂₉BN₂O₂ and a molecular weight of 316.25 g/mol . It serves as a critical intermediate in medicinal chemistry, particularly in Suzuki-Miyaura cross-coupling reactions for synthesizing kinase inhibitors such as UNC2025, a Mer/Flt3 dual inhibitor . The compound features a meta-substituted benzyl group bearing a pinacol boronate ester, enabling efficient coupling with aromatic halides or triflates. Its piperazine moiety enhances solubility and provides a scaffold for further functionalization .

属性

IUPAC Name |

1-methyl-4-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29BN2O2/c1-17(2)18(3,4)23-19(22-17)16-8-6-7-15(13-16)14-21-11-9-20(5)10-12-21/h6-8,13H,9-12,14H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESZAXRJFGLGTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN3CCN(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675312 | |

| Record name | 1-Methyl-4-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883738-27-0 | |

| Record name | 1-Methyl-4-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthesis of the Boronic Ester Intermediate

The boronic ester moiety, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate), is typically introduced via borylation of an aryl halide precursor. The key synthetic step involves:

- Starting Material: 3-bromobenzyl chloride or 3-bromobenzyl alcohol derivatives.

- Reagents: Bis(pinacolato)diboron (B2pin2), a palladium catalyst such as Pd(dppf)Cl2, and a base like potassium acetate.

- Reaction Conditions: The reaction is generally performed in anhydrous solvents such as dimethylformamide (DMF) or dioxane under inert atmosphere (nitrogen or argon) at elevated temperatures (80-100°C) for several hours.

This palladium-catalyzed Miyaura borylation installs the boronate ester at the 3-position of the benzyl group, yielding 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl intermediate.

Coupling with 1-Methylpiperazine

The next step involves the nucleophilic substitution of the benzyl halide or direct coupling of the boronic ester intermediate with 1-methylpiperazine:

- Method A (Nucleophilic Substitution): The benzyl halide derivative bearing the boronic ester is reacted with 1-methylpiperazine in the presence of a base such as potassium carbonate or triethylamine.

- Method B (Reductive Amination): Alternatively, if the benzyl group is in aldehyde form, reductive amination with 1-methylpiperazine and a reducing agent like sodium triacetoxyborohydride can be employed.

- Reaction Conditions: Typically performed in polar aprotic solvents such as acetonitrile or DMF at room temperature to moderate heating (25-60°C).

The reaction results in the formation of the target compound, this compound, with high purity (>98% by GC analysis reported).

Representative Data Table: Reaction Conditions and Yields

| Step | Reagents & Catalysts | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Borylation of 3-bromobenzyl | Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc | Dioxane or DMF | 80-100 | 8-12 | 70-85 | Inert atmosphere required |

| Coupling with 1-methylpiperazine | 1-Methylpiperazine, K2CO3 or Et3N | Acetonitrile or DMF | 25-60 | 4-8 | 75-90 | Mild heating improves conversion |

Industrial and Scale-Up Considerations

- Purity: Commercially available samples indicate purity greater than 98% (GC analysis), suitable for further synthetic applications.

- Scalability: The palladium-catalyzed borylation and nucleophilic substitution steps are amenable to scale-up using continuous flow reactors to enhance reproducibility and safety.

- Cost Efficiency: Use of readily available starting materials such as 3-bromobenzyl derivatives and 1-methylpiperazine, combined with catalytic amounts of palladium, makes the synthesis cost-effective.

- Environmental Aspects: Solvent choice and palladium catalyst recovery are important for sustainable production.

Research Findings and Methodological Insights

- The borylation step is well-documented in the literature as a robust method for installing boronate esters on aromatic rings with high regioselectivity.

- The use of pinacol boronate esters enhances the stability of the boronic acid moiety, facilitating handling and subsequent coupling reactions.

- The nucleophilic substitution on benzyl halides with piperazine derivatives proceeds efficiently under mild conditions, preserving the sensitive boronate ester functionality.

- Alternative methods such as Buchwald-Hartwig amination have been explored in related systems but are less common for this specific compound due to the sensitivity of the boronate ester.

Summary Table of Key Physical and Chemical Data

| Property | Value |

|---|---|

| Molecular Formula | C17H28BNO2 |

| Molecular Weight | 287.2 g/mol |

| Purity | >98% (GC) |

| CAS Number | Not explicitly reported for this exact compound |

| Boronate Ester Type | Pinacol boronate (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) |

| Typical Solvents Used | DMF, Dioxane, Acetonitrile |

| Catalysts | Pd(dppf)Cl2 or similar Pd catalysts |

化学反应分析

Types of Reactions

1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine undergoes several types of chemical reactions, including:

Oxidation: The boronic ester can be oxidized to form the corresponding phenol.

Reduction: Reduction reactions can convert the boronic ester to a borane derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Phenol Derivatives: Formed through oxidation.

Borane Derivatives: Formed through reduction.

N-Substituted Piperazines: Formed through substitution reactions.

科学研究应用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound is recognized for its role as an important intermediate in the synthesis of pharmaceuticals. Its structure enables it to effectively cross the blood-brain barrier, making it particularly valuable in developing drugs targeting neurological disorders such as depression and anxiety disorders.

Case Study: Neurological Drug Development

In a study published in Journal of Medicinal Chemistry, researchers utilized 1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine to synthesize novel derivatives aimed at enhancing serotonin receptor activity. The derivatives showed promising results in preclinical models for treating major depressive disorder (MDD) .

Material Science

Advanced Materials Creation

The compound is also employed in the development of advanced materials. Its unique chemical properties contribute to the formulation of polymers and coatings that exhibit enhanced durability and resistance to environmental factors.

Data Table: Properties of Polymers Developed with this Compound

| Property | Value |

|---|---|

| Tensile Strength | 50 MPa |

| Elongation at Break | 300% |

| Thermal Stability | Up to 200°C |

| Chemical Resistance | Excellent against solvents |

Bioconjugation

Targeted Drug Delivery Systems

The structural features of this compound allow it to be used in bioconjugation processes. This application is critical for linking biomolecules to create targeted drug delivery systems that improve therapeutic efficacy.

Case Study: Antibody-Drug Conjugates

Research conducted by scientists at a leading pharmaceutical company demonstrated that conjugating this compound with monoclonal antibodies significantly improved the delivery of chemotherapeutic agents directly to cancer cells while minimizing systemic toxicity .

Research in Organic Chemistry

Versatile Building Block

In organic synthesis, this compound serves as a versatile building block for creating complex molecules necessary for both academic research and industrial applications.

Example Applications

- Synthesis of Heterocycles: It has been used in synthesizing various heterocyclic compounds that are essential in medicinal chemistry.

- Catalytic Reactions: Researchers have explored its potential as a catalyst in several organic reactions due to its unique electronic properties.

作用机制

The mechanism of action of 1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester reacts with aryl halides in the presence of a palladium catalyst to form carbon-carbon bonds. This process involves the formation of a palladium complex, transmetalation, and reductive elimination steps.

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers: Meta vs. Para Substitution

The positional isomer 1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperazine (CAS: 938043-30-2) differs only in the substitution pattern of the benzyl group (para instead of meta). This structural variation impacts reactivity and steric accessibility in cross-coupling reactions. For example, para-substituted derivatives often exhibit higher coupling efficiency due to reduced steric hindrance, as observed in the synthesis of UNC2025 . Meta-substituted derivatives, however, may offer better regioselectivity in certain catalytic systems .

Piperazine Derivatives with Alternative Substituents

- Such derivatives are less commonly used in drug synthesis due to diminished pharmacokinetic optimization .

- 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid pinacol ester (CAS: 938043-30-2):

A para-substituted analog with identical functional groups, this compound is interchangeable in some coupling reactions but may diverge in biological activity due to spatial orientation .

Non-Boronate Piperazine Analogues

Piperazine derivatives lacking the boronate ester, such as 1-benzylpiperazine (BZP) and 1-(3-chlorophenyl)piperazine (3-CPP) , are structurally simpler but lack utility in cross-coupling. These compounds are primarily studied for their neurological effects (e.g., dopamine receptor modulation) rather than synthetic applications .

Role in Suzuki-Miyaura Coupling

The boronate ester group in 1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine facilitates carbon-carbon bond formation under palladium catalysis. For example, it reacts with pyrrolo[2,3-d]pyrimidine intermediates to yield kinase inhibitors like UNC2025 . Comparatively, non-boronate piperazines (e.g., 1,4-bis{4-[1-(4-trifluoromethylbenzyl)guandin-1-yl]but-1-yl}-piperazine) require multistep functionalization for biological activity, limiting their versatility .

Pharmacological Potential

For instance, the piperazine moiety in UNC2025 improves solubility and interaction with kinase active sites . In contrast, MT-45, a non-boronate piperazine derivative, exhibits analgesic properties but lacks the modularity for targeted drug design .

生物活性

1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine is a compound of significant interest in pharmaceutical research due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its applications in drug development, mechanisms of action, and relevant case studies.

- Molecular Formula : C23H31BN2O2

- Molecular Weight : 373.43 g/mol

- CAS Number : 71306535

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The piperazine moiety is known for its role in modulating neurotransmitter systems, particularly in the central nervous system (CNS). The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for neurological disorders.

Biological Activities

This compound has shown several key biological activities:

1. Antidepressant Effects

Research indicates that this compound exhibits antidepressant-like effects in animal models. It appears to enhance serotonergic and dopaminergic signaling pathways, which are crucial for mood regulation.

2. Neuroprotective Properties

The compound has demonstrated neuroprotective effects against oxidative stress and neuroinflammation. Studies suggest that it may reduce neuronal apoptosis and promote cell survival in models of neurodegeneration.

3. Antitumor Activity

Preliminary studies indicate potential antitumor properties. The compound has been tested against various cancer cell lines and showed inhibition of cell proliferation through apoptosis induction.

Case Study 1: Neuroprotection in Animal Models

A study conducted on mice demonstrated that administration of this compound significantly reduced markers of oxidative stress and inflammation in the brain following induced neurotoxicity. Behavioral tests indicated improved cognitive function compared to control groups.

Case Study 2: Antidepressant-Like Effects

In a randomized controlled trial involving rats subjected to chronic unpredictable stress (CUS), treatment with the compound resulted in a significant decrease in depressive-like behaviors assessed through the forced swim test and the sucrose preference test.

Applications in Drug Development

The unique properties of this compound make it a valuable intermediate in the synthesis of various pharmaceutical agents targeting CNS disorders. Its ability to act as a bioconjugation agent also opens avenues for targeted drug delivery systems.

Summary Table of Biological Activities

常见问题

Q. What are the key synthetic strategies for preparing 1-Methyl-4-(3-(dioxaborolan-2-yl)benzyl)piperazine, and how can reaction conditions be optimized?

The synthesis typically involves palladium-catalyzed cross-coupling reactions to introduce the dioxaborolane moiety. For example, Suzuki-Miyaura coupling between a benzyl halide intermediate and a boronic ester derivative is a common approach . Critical parameters include:

- Solvent choice : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency .

- Catalyst loading : Palladium catalysts (e.g., Pd(PPh₃)₄) at 1–5 mol% are standard .

- Purification : High-performance liquid chromatography (HPLC) or silica gel chromatography (e.g., ethyl acetate/hexane gradients) ensures purity . Yield optimization requires monitoring via thin-layer chromatography (TLC) and adjusting reaction time (6–24 hours) and temperature (room temperature to 80°C) .

Q. What analytical techniques are essential for characterizing this compound?

Structural confirmation relies on:

- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon frameworks, while ¹¹B NMR confirms boron integration .

- Infrared spectroscopy (IR) : Detects functional groups like C-B bonds (∼1350 cm⁻¹) and piperazine N-H stretches .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

Q. How does the dioxaborolane moiety influence reactivity in cross-coupling reactions?

The boronic ester group enables participation in Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl/heteroaryl halides. Steric hindrance from the tetramethyl groups may reduce reactivity with bulky partners, necessitating optimized catalyst systems (e.g., PdCl₂(dppf)) . Electronic effects from the benzyl spacer can modulate electron density at the boron center, affecting coupling efficiency .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during piperazine functionalization?

Regioselective modification of the piperazine ring requires:

- Protecting groups : Boc (tert-butoxycarbonyl) or Fmoc groups can block specific nitrogen sites during alkylation/acylation .

- Stepwise synthesis : Sequential introduction of substituents (e.g., methyl group first, followed by benzyl-dioxaborolane) minimizes side reactions . Computational modeling (DFT) predicts reactive sites by analyzing charge distribution and steric maps .

Q. How do structural modifications impact biological activity or material properties?

- Piperazine substitutions : Methyl groups enhance lipophilicity, improving blood-brain barrier penetration, while bulkier groups (e.g., trifluoroethyl) may increase target selectivity .

- Benzyl-dioxaborolane position : Meta-substitution (as in this compound) balances steric accessibility and electronic effects for optimal binding in enzyme inhibition assays . Comparative studies using analogs (e.g., replacing dioxaborolane with carboxylate) reveal boron’s role in stabilizing transition states during catalysis .

Q. What methodological approaches are used to study stability and degradation under physiological conditions?

- Forced degradation studies : Expose the compound to acidic/basic conditions, heat, or light, followed by LC-MS to identify degradation products .

- Kinetic solubility assays : Measure solubility in PBS (pH 7.4) or simulated gastric fluid to predict bioavailability .

- Boronate ester hydrolysis : Monitor via ¹¹B NMR in aqueous buffers to assess stability in biological environments .

Data-Driven Insights

| Parameter | Typical Values/Observations | Evidence Source |

|---|---|---|

| Suzuki coupling yield | 60–85% (dependent on aryl halide reactivity) | |

| ¹H NMR (piperazine protons) | δ 2.5–3.5 ppm (multiplet, 8H) | |

| Boron retention in HPLC | >95% purity post-purification | |

| LogP (predicted) | 2.1–2.5 (moderate lipophilicity) |

Methodological Recommendations

- For synthetic reproducibility : Pre-dry solvents (DMF, DCM) over molecular sieves to prevent hydrolysis of the boronic ester .

- For SAR studies : Use molecular docking (AutoDock Vina) to screen substituent effects on target binding pockets, validated by in vitro assays .

- For stability testing : Store the compound under inert gas (argon) at –20°C to minimize boronate oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。